molecular formula C12H13N3O7S2 B2869102 2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide CAS No. 459203-92-0

2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide

Cat. No. B2869102
CAS RN: 459203-92-0
M. Wt: 375.37
InChI Key: BBWFHLLHICTSSP-UHFFFAOYSA-N
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Description

2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide, commonly known as DTNB, is a chemical compound used in scientific research for the detection and measurement of thiol-containing compounds. DTNB is a yellow crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study on the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlights the potential of these compounds in medical research, particularly for their antibacterial and anti-enzymatic properties. The research indicates that synthesized compounds could serve as a basis for the development of new antibacterial agents and enzyme inhibitors, showcasing how structural modifications can influence biological activity (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis

Another study employed vibrational spectroscopic techniques, including Raman and Fourier-transform infrared spectroscopy, to characterize the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This research underscores the importance of spectroscopic analysis in identifying and understanding the structural and electronic properties of potential therapeutic agents, providing a foundation for further drug development and optimization (Jenepha Mary, Pradhan, & James, 2022).

Antimicrobial Studies

The synthesis and biological screening of various acetamide derivatives for antimicrobial properties highlight the ongoing search for new compounds that can combat resistant bacterial strains. Studies like these contribute to the discovery of novel antimicrobial agents, essential for addressing the global challenge of antibiotic resistance (Rehman et al., 2013).

properties

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O7S2/c16-12(13-8-3-4-24(21,22)7-8)6-23-11-2-1-9(14(17)18)5-10(11)15(19)20/h1-2,5,8H,3-4,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWFHLLHICTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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